REACTION_SMILES
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[CH2:29]([Cl:30])[Cl:31].[CH3:12][n:13]1[c:14]([CH2:18][C:19]#[N:20])[cH:15][cH:16][cH:17]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[C:8]#[N:9])[cH:10][cH:11]1.[ClH:28].[OH:21][C:22]([C:23]([Cl:24])([Cl:25])[Cl:26])=[O:27]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[c:17]2[n:13]([CH3:12])[c:14]([CH2:18][C:19]#[N:20])[cH:15][cH:16]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cccc1CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)c2ccc(CC#N)n2C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |